molecular formula C13H9N5O2Se B2449721 2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]selanyl}acetamide CAS No. 128728-99-4

2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]selanyl}acetamide

Cat. No.: B2449721
CAS No.: 128728-99-4
M. Wt: 346.219
InChI Key: LWVFFRNIAZKIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]selanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including amino, cyano, furan, pyridine, and selanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]selanyl}acetamide typically involves a multi-step process. One common method involves the Michael reaction of dimethyl (furan-2-ylmethylidene)malonate with 2-cyanoethanethio(seleno)amides and 4-methylmorpholine. This reaction affords 4-methylmorpholinium 6-amino-3,5-dicyano-4-(furan-2-yl)pyridine-2-thio(seleno)lates via exchange of the CH acid components .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]selanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The selanyl group can be oxidized to form selenoxide derivatives.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Selenoxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]selanyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]selanyl}acetamide involves its interaction with specific molecular targets. The selanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The cyano groups can also participate in interactions with various biological molecules, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-Amino-3,5-dicyano-4-(phenyl)pyridin-2-yl]selanyl}acetamide
  • 2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]thio}acetamide

Uniqueness

2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]selanyl}acetamide is unique due to the presence of the selanyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfur analogs.

Properties

IUPAC Name

2-[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]selanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O2Se/c14-4-7-11(9-2-1-3-20-9)8(5-15)13(18-12(7)17)21-6-10(16)19/h1-3H,6H2,(H2,16,19)(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVFFRNIAZKIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C(=NC(=C2C#N)[Se]CC(=O)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O2Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.